tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Overview
Description
“tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a chemical compound with the molecular formula C10H18N2O2 . It is a solid substance at 20 degrees Celsius . It is also known by other synonyms such as “(1S,4S)-N-(tert-Butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane” and "(1S,4S)-2-tert-Butoxycarbonyl-2,5-diazabicyclo[2.2.1]heptane" .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 198.27 .Scientific Research Applications
Anticancer Potential
Norcantharidin analogues, derived from structural modifications of cantharidin, have shown significant potential in anticancer activities. tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, as a chemical scaffold, contributes to the development of these analogues. Research indicates that these compounds not only exhibit potent anticancer properties but also minimize side effects such as myelosuppression, commonly associated with traditional chemotherapy agents. The exploration for more effective anticancer compounds continues, with norcantharidin serving as a promising lead compound (Deng & Tang, 2011).
Environmental Implications
The environmental occurrence, fate, and toxicity of tert-butyl based compounds, including this compound, have been subjects of extensive research. These studies cover their detection in various matrices like indoor dust, outdoor air particulates, and water bodies. Understanding the environmental behaviors of these compounds is crucial for evaluating human exposure risks and ecological impacts. Additionally, studies on their transformation products suggest that these could have more severe toxicity than the parent compounds, necessitating future research on their environmental behavior and effects (Liu & Mabury, 2020).
Decomposition and Environmental Remediation
Research on the decomposition of tert-butyl based ethers, such as methyl tert-butyl ether (MTBE), by adding hydrogen in a cold plasma reactor, presents a novel method for addressing environmental contamination. These studies demonstrate the feasibility of applying radio frequency plasma for the efficient decomposition and conversion of these compounds into less harmful substances. This approach offers a promising alternative for mitigating pollution caused by tert-butyl based ethers in the environment (Hsieh et al., 2011).
Microbial Degradation
The microbial degradation of compounds like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) is a critical area of research, especially in the context of bioremediation strategies for contaminated sites. Studies have identified microorganisms capable of degrading these substances under various redox conditions, highlighting the potential for natural attenuation or enhanced bioremediation techniques. Understanding the mechanisms of microbial degradation and identifying effective microbial strains are essential for developing efficient strategies for the remediation of tert-butyl based compound contamination (Schmidt et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound may be used in the preparation of 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[221]heptane .
Mode of Action
It’s known to be used in the preparation of other compounds, suggesting it may act as a precursor or intermediate in chemical reactions .
Biochemical Pathways
As a chemical intermediate, it’s likely involved in various synthetic pathways, particularly in the synthesis of 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[2.2.1]heptane .
Result of Action
As a chemical intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETGVFOVBKMLPQ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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